molecular formula C20H16N2O5 B11450262 (2Z,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone

(2Z,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone

Cat. No.: B11450262
M. Wt: 364.4 g/mol
InChI Key: YXADDWKSFJIQJN-VRNBXGKJSA-N
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Description

(2Z,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone is an organic compound characterized by the presence of two nitrobenzylidene groups attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds in the final product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form more complex nitro compounds.

    Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Possible applications in materials science, such as the development of novel polymers or dyes.

Mechanism of Action

The mechanism by which (2Z,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone exerts its effects depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro groups could also play a role in redox reactions within biological systems, leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,6-divanillylidenecyclohexanone: Similar structure but with vanillylidenes instead of nitrobenzylidenes.

    2,6-dibenzylidenecyclohexanone: Lacks the nitro groups, making it less reactive in certain chemical reactions.

Uniqueness

(2Z,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. These functional groups can participate in a variety of chemical transformations, making the compound versatile for different applications.

Properties

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

(2E,6Z)-2,6-bis[(3-nitrophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H16N2O5/c23-20-16(10-14-4-1-8-18(12-14)21(24)25)6-3-7-17(20)11-15-5-2-9-19(13-15)22(26)27/h1-2,4-5,8-13H,3,6-7H2/b16-10-,17-11+

InChI Key

YXADDWKSFJIQJN-VRNBXGKJSA-N

Isomeric SMILES

C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C1

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1

Origin of Product

United States

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